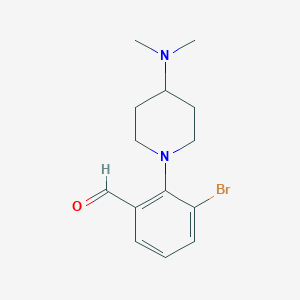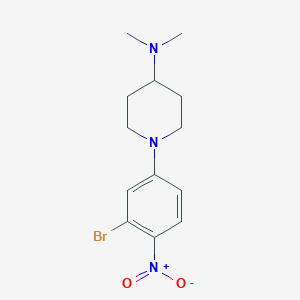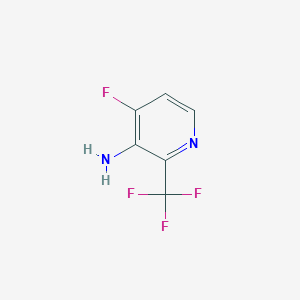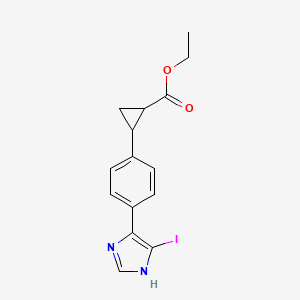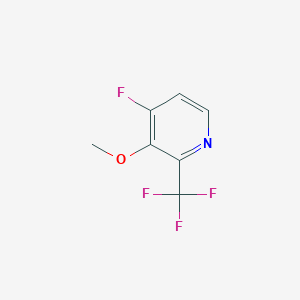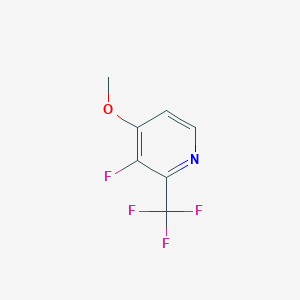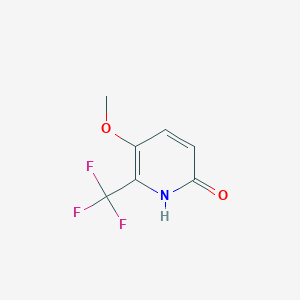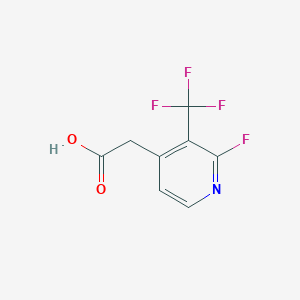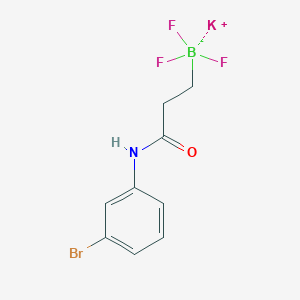
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Übersicht
Beschreibung
Potassium (3-Bromophenyl)trifluoroborate is a white to almost white powder or crystal . It has a molecular formula of C6H4BBrF3K and a molecular weight of 262.91 .
Molecular Structure Analysis
The InChI code for Potassium (3-Bromophenyl)trifluoroborate is 1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 .Physical And Chemical Properties Analysis
Potassium (3-Bromophenyl)trifluoroborate is a solid at 20 degrees Celsius . It has a melting point range of 186.0 to 191.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Characterization
- Potassium-bis(trifluoromethyl)amino trifluoroborate has been synthesized from perfluoroazapropene, potassium fluoride, and boron trifluoride, characterized by NMR and IR spectra (Pawelke, 1988).
2. Linchpin Synthons and Metalation
- Aryl bromides with potassium trifluoroborate moiety undergo lithium-halogen exchange, showing good yields in reactions with various electrophiles, especially aldehydes and ketones (Molander & Ellis, 2006).
3. Selective Hydrogenation
- Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate undergoes Pd-catalyzed hydrogenation to yield both (Z)- or (E)-isomer vinylborates, demonstrating applications in isomer-specific synthesis (Ramachandran & Mitsuhashi, 2015).
4. Suzuki-Miyaura Cross-Coupling
- Potassium Boc-protected aminomethyltrifluoroborate, synthesized through a "one-pot" process, shows effectiveness in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides (Molander & Shin, 2011).
5. Potential Applications in Antinociception
- Potassium thiophene-3-trifluoroborate exhibits antinociceptive properties and has been evaluated for pharmacological and toxicological properties, demonstrating potential in pain management research (Oliveira et al., 2009).
6. Trifluoromethylation Reactions
- Potassium (trifluoromethyl)trimethoxyborate, a new source of CF(3) nucleophiles, facilitates the conversion of aryl iodides into benzotrifluorides, indicating its use in trifluoromethylation reactions (Knauber et al., 2011).
7. Cross-Coupling in Aqueous Media
- The use of potassium aryltrifluoroborates in cross-coupling reactions with aryl and heteroaryl chlorides in aqueous media, utilizing oxime-derived palladacycle, showcases its versatility in organic synthesis (Alacid & Nájera, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers the organic group from boron to the transition metal, such as palladium . This results in the formation of a new metal-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a solid and is typically stored at room temperature . Its melting point is between 178-182°C , which may impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can result in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate. For instance, the compound is typically stored at room temperature, suggesting that extreme temperatures could potentially affect its stability . Furthermore, the efficacy of the Suzuki–Miyaura cross-coupling reaction can be influenced by the presence of other substances in the reaction environment .
Eigenschaften
IUPAC Name |
potassium;[3-(3-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURZOZDXVTJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC(=CC=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate | |
CAS RN |
1705578-20-6 | |
| Record name | Borate(1-), [3-[(3-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




